molecular formula C11H15ClN2 B13192708 3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Cat. No.: B13192708
M. Wt: 210.70 g/mol
InChI Key: LNATYKTZQPTNTP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-cyclopropyl-1H-imidazole with chloromethylating agents under acidic conditions can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it into a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products:

    Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazo[1,2-a]pyridines with various functional groups.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-imidazo[1,2-a]pyridine
  • 3-(Chloromethyl)-pyridine
  • 2-Cyclopropyl-imidazo[1,2-a]pyridine

Comparison: Compared to these similar compounds, 3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is unique due to the presence of both the chloromethyl and cyclopropyl groups. This dual functionality enhances its reactivity and potential for diverse chemical modifications. Additionally, the fused bicyclic structure provides a rigid framework that can improve binding affinity and specificity in biological applications.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

3-(chloromethyl)-2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H15ClN2/c12-7-9-11(8-4-5-8)13-10-3-1-2-6-14(9)10/h8H,1-7H2

InChI Key

LNATYKTZQPTNTP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=C2CCl)C3CC3)C1

Origin of Product

United States

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